molecular formula C11H17N3O B1419019 N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide CAS No. 1087792-08-2

N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

Cat. No. B1419019
M. Wt: 207.27 g/mol
InChI Key: LKBFTNAXFITVLX-UHFFFAOYSA-N
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Description

“N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 207.28 . The compound is a powder at room temperature .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide” includes a pyrrole ring and a pyrazine ring . The Inchi Code for the compound is 1S/C11H17N3O/c1-3-12-11(15)10-5-4-9-8(2)13-6-7-14(9)10/h4-5,8,13H,3,6-7H2,1-2H3, (H,12,15) .


Physical And Chemical Properties Analysis

“N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide” is a powder at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Research by Voievudskyi et al. (2016) demonstrates the utility of a closely related compound, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, as a key starting material for synthesizing novel analogues of natural alkaloids like peramine. This highlights its role in the synthesis of heterocyclic compounds, characterized by techniques like NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).

Development of Anxiolytic Drugs

In a study by Yarkova et al. (2019), novel pyrrolo[1,2-a]pyrazine ligands of 18-kDa translocator protein (TSPO) were synthesized, demonstrating significant anxiolytic activity. This research provides insights into the pharmaceutical applications of similar compounds in developing new anxiolytic drugs (Yarkova et al., 2019).

Antimicrobial Activity

A 2019 study by Jyothi and Madhavi explored the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, highlighting their promising antimicrobial activity. This underscores the potential use of related pyrrolo[1,2-a]pyrazine derivatives in antimicrobial applications (Jyothi & Madhavi, 2019).

Applications in Organic Chemistry

The research by Kurihara et al. (1980) on the reaction of various amino compounds with ethyl 3-ethoxymethylene-2,4-dioxovalerate, leading to the synthesis of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, demonstrates the versatility of related pyrrolopyrazine compounds in organic synthesis (Kurihara et al., 1980).

Synthesis of Cancer Imaging Tracers

Wang et al. (2005) synthesized a potential PET tracer for imaging cancer tyrosine kinase using a derivative of pyrrolo[1,2-a]pyrazine. This exemplifies the application of such compounds in medical imaging, particularly in cancer research (Wang et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyrrolopyrazine derivatives, including “N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide”, have shown a wide range of biological activities and are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-ethyl-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-12-11(15)10-5-4-9-8(2)13-6-7-14(9)10/h4-5,8,13H,3,6-7H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFTNAXFITVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C2N1CCNC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
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N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
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N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
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N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
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N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 6
N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

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